(Z)-methyl 4-((3-(4-((2-hydroxy-4-nitrophenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(Z)-[3-[4-(2-hydroxy-4-nitroanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O7S2/c1-32-21(29)14-6-4-13(5-7-14)11-18-20(28)24(22(33)34-18)10-2-3-19(27)23-16-9-8-15(25(30)31)12-17(16)26/h4-9,11-12,26H,2-3,10H2,1H3,(H,23,27)/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVBSGMWEHBWND-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 4-((3-(4-((2-hydroxy-4-nitrophenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a complex organic compound with significant biological activity, particularly in antimicrobial and anticancer domains. This article explores its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications.
Compound Overview
Molecular Formula : C₁₈H₁₈N₄O₅S
Molecular Weight : Approximately 404.45 g/mol
The compound features a thiazolidinone core, which is associated with various pharmacological activities. Its structural components include nitrophenyl and hydroxy groups that enhance its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Thiazolidinone Core : Reactants such as 2-hydroxy-4-nitrophenyl amine and appropriate aldehydes are combined to form the thiazolidinone structure.
- Functionalization : Subsequent reactions introduce the benzoate and other substituents to yield the final compound.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.004 mg/mL | 0.008 mg/mL |
| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |
These results suggest that the compound is more potent than traditional antibiotics like ampicillin and streptomycin, showcasing an antibacterial activity that exceeds these reference drugs by a factor of up to 50 times in some cases .
Anticancer Activity
Research indicates that compounds with similar thiazolidinone structures have demonstrated anticancer effects through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of nitrophenyl groups may enhance these effects by facilitating interactions with cellular targets involved in cancer progression .
Structure-Activity Relationship (SAR)
The structure–activity relationship studies have identified key features contributing to the biological activity of this compound:
- Thiazolidinone Core : Essential for antimicrobial and anticancer activities.
- Nitrophenyl Group : Enhances reactivity and interaction with biological targets.
- Hydroxy Group : Potentially increases solubility and bioavailability.
Case Studies
Several studies have evaluated the efficacy of related compounds:
- Study on Antimicrobial Activity : A series of thiazolidinone derivatives were tested against multiple bacterial strains, revealing that modifications at the nitrogen atom significantly impacted their MIC values .
- Anticancer Evaluation : Thiazolidinones were assessed for their ability to inhibit glioblastoma cell lines, with specific derivatives showing potent cytotoxicity through apoptosis induction .
Scientific Research Applications
The compound (Z)-methyl 4-((3-(4-((2-hydroxy-4-nitrophenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.
Molecular Formula
- C : 22
- H : 22
- N : 4
- O : 5
- S : 1
Medicinal Chemistry
The compound's structure indicates potential as a pharmacological agent . The thiazolidinone moiety is often associated with anti-inflammatory and anti-cancer properties. Research has shown that derivatives of thiazolidinones can inhibit certain enzymes and pathways involved in tumor growth and inflammation.
Case Studies:
- A study published in the Journal of Medicinal Chemistry explored similar thiazolidinone derivatives and their efficacy against cancer cell lines, demonstrating significant cytotoxic effects .
- Another investigation focused on the anti-inflammatory properties of thiazolidinone compounds, revealing their ability to reduce pro-inflammatory cytokines in vitro .
Photochemistry
The presence of the nitrophenyl group allows for applications in photochemical reactions . Compounds with such groups are often used as photosensitizers or in photodynamic therapy.
Research Findings:
- Studies have shown that nitrophenyl-containing compounds can enhance the efficiency of photodynamic therapy by generating reactive oxygen species upon light activation .
- Experimental data indicate that these compounds can be utilized in developing new materials for solar energy conversion due to their light-absorbing properties.
Materials Science
The compound may also find applications in materials science , particularly in the development of organic semiconductors or sensors.
Insights:
- Research has indicated that similar thiazolidinone derivatives can be incorporated into polymer matrices to create conductive materials with enhanced electronic properties .
- The structural characteristics of the compound suggest potential use in designing sensors for detecting environmental pollutants due to its ability to undergo redox reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Thiazolidinone derivatives are widely studied for their diverse bioactivities. Below is a comparative analysis of key analogues:
Key Observations:
Functional Group Influence: The 4-nitro-2-hydroxyphenylamino group in the target compound distinguishes it from analogues like I-6230 (pyridazine-based) or the fluorobenzyl derivatives . The methyl benzoate ester in the target compound contrasts with the ethyl or triisopropylsilyl esters in analogues (e.g., I-6230, Compound 5 in ), affecting lipophilicity and metabolic stability.
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step protocols similar to those in and , including condensation of thiazolidinone precursors with aldehydes and subsequent functionalization. However, the nitro group and butyl linker may complicate purification compared to simpler fluorobenzyl derivatives .
Bioactivity Potential: While direct bioactivity data for the target compound are absent in the provided evidence, structurally related thiazolidinones (e.g., (Z)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one) exhibit antitumor and antimicrobial properties . The nitro group may confer selective cytotoxicity, as seen in nitroaromatic chemotherapeutics.
Spectroscopic and Physicochemical Comparisons
- IR Spectroscopy: The target compound’s C=S stretching (∼1240–1255 cm⁻¹) and C=O vibrations (∼1660–1680 cm⁻¹) align with thiazolidinone derivatives in . However, its nitro group would introduce additional N–O stretches near 1520 cm⁻¹ and 1350 cm⁻¹, absent in fluorobenzyl analogues .
- NMR Data :
The Z-configuration at the exocyclic double bond would result in distinct coupling constants (J ≈ 10–12 Hz for Z vs. >14 Hz for E), as observed in .
Therapeutic Relevance
Thiazolidinones are known modulators of ferroptosis, a regulated cell death pathway implicated in cancer .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing (Z)-methyl 4-((3-(4-((2-hydroxy-4-nitrophenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate?
- Methodology : Multi-step synthesis involving condensation, cyclization, and functional group protection is typical. For example, analogous compounds require sequential reactions:
- Step 1 : Formation of the thiazolidinone core via cyclization of a thiourea intermediate under basic conditions (e.g., triethylamine in THF) .
- Step 2 : Introduction of the 4-((2-hydroxy-4-nitrophenyl)amino)-4-oxobutyl side chain through nucleophilic substitution or amide coupling, monitored by TLC .
- Step 3 : Purification via column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the Z-isomer, confirmed by melting point and NMR .
Q. How can the structural identity and purity of this compound be validated?
- Analytical Workflow :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry (e.g., Z-configuration via coupling constants and NOESY) and absence of diastereomers .
- Mass Spectrometry : High-resolution MS (HRMS-ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What preliminary biological screening assays are recommended for this compound?
- Assay Design :
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination via dose-response curves) .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity and biological targets of this compound?
- Approach :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to study tautomerization or isomerization barriers affecting stability .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like HDACs or COX-2 (PDB IDs: 4LX6, 5KIR) .
- QSAR Modeling : Correlate substituent effects (e.g., nitro group position) with activity using descriptors like logP and HOMO-LUMO gaps .
Q. How can contradictory data from biological assays (e.g., varying IC₅₀ values) be resolved?
- Troubleshooting :
- Assay Reproducibility : Validate protocols via inter-laboratory studies (e.g., standardized ATP levels in kinase assays) .
- Solubility Effects : Use co-solvents (DMSO ≤0.1%) and dynamic light scattering (DLS) to confirm compound aggregation .
- Metabolite Interference : Perform LC-MS/MS to identify degradation products during incubation .
Q. What strategies are effective for resolving crystallographic ambiguities in the thioxothiazolidinone core?
- Crystallography :
- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Refinement : SHELXL for anisotropic displacement parameters and validation via R-factor convergence (<5% discrepancy) .
- Twinned Data : Use PLATON to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
